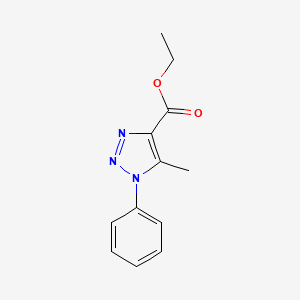

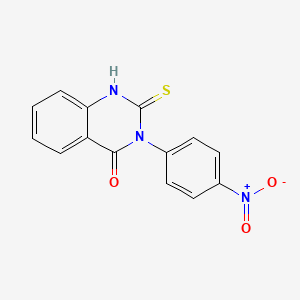

ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate

Übersicht

Beschreibung

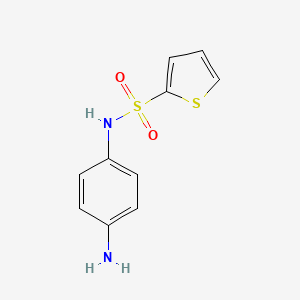

Ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound belonging to the class of 1,2,3-triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is a versatile scaffold in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic various biologically active molecules .

Synthesis Analysis

The synthesis of ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate and related compounds typically involves the use of "click chemistry," which is a class of biocompatible small molecule reactions commonly used to join substrates of choice with specificity and reliability. One approach to synthesizing substituted 1,2,3-triazoles involves the treatment of ethyl diazoacetate with aryl imines in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene, to yield fully substituted 1,2,3-triazoles . Another method includes the Microwave Assisted Organic Synthesis (MAOS) method, which has been used to synthesize ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate, a compound similar to the one of interest .

Molecular Structure Analysis

The molecular structure of related triazole compounds has been characterized using various spectroscopic techniques and single-crystal X-ray diffraction. For instance, ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxylate crystallizes in the triclinic space group with specific unit cell parameters, and its structure is stabilized by an N–H···O hydrogen bond . Similarly, the structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which shares a similar core structure, has been confirmed by single-crystal X-ray diffraction and shows stabilization through intermolecular C-H···O and C-H···π interactions .

Chemical Reactions Analysis

The reactivity of triazole derivatives can be quite diverse. For example, ethyl 3-amino-5-phenylpyrazole-4-carboxylate can undergo diazotization and coupling with various reagents to afford different pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles . The presence of functional groups such as the 4-carboxy group in the triazole ring can be easily transformed into other functional groups, which is advantageous for further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be studied using quantum chemical calculations and spectral techniques. For instance, the molecular geometry, vibrational frequencies, and NMR chemical shift values of 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione have been calculated and show good agreement with experimental values . The photophysical properties and singlet oxygen activation properties of ethyl 2-arylthiazole-5-carboxylates have also been studied, indicating their potential use as sensitizers in photo-oxidation reactions . Additionally, the corrosion inhibition activity of ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate on carbon steel has been evaluated, showing significant efficiency .

Wissenschaftliche Forschungsanwendungen

Synthesis and Intermediate Uses

Synthesis of Triazole Derivatives : Ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate and its derivatives are synthesized using various methods, including the reaction of phenyl acetylene with sodium azide and methyl iodide in the presence of copper iodide, followed by oxidation. These compounds serve as intermediates for the synthesis of various drugs, highlighting their importance in medicinal chemistry (Da’an Liu et al., 2015).

Synthetic Pathways : The compound has been used in the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, using methods like 'click chemistry'. This illustrates the compound's utility in creating complex chemical structures, often with potential pharmaceutical applications (J. Chen, Shuangshuang Liu, Kwunmin Chen, 2010).

Material Science and Organic Chemistry

Coordination Polymers : In the field of materials science, ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate derivatives have been used to investigate the structural diversity of Cd(II) coordination polymers. These studies explore how ligand isomers influence the construction of metal–organic frameworks, which are crucial in various applications like catalysis and gas storage (J. Cisterna et al., 2018).

Molecular Interactions and Properties : Research on triazole derivatives containing an α-ketoester functionality has been conducted to understand their molecular interactions, like π-hole tetrel bonding. These studies provide insights into the nucleophilic/electrophilic nature of specific groups in the molecules, which is fundamental in organic chemistry and molecular design (Muhammad Naeem Ahmed et al., 2020).

Antiviral Research

- Antiviral Activity : Some derivatives of ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate have been evaluated for their antiviral properties against Cantagalo virus replication in cell culture, indicating the potential for these compounds in antiviral drug development (A. K. Jordão et al., 2009).

Corrosion Inhibition

- Corrosion Inhibition : Studies have been conducted on the use of ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate derivatives as corrosion inhibitors. For example, their effectiveness in inhibiting corrosion on carbon steel in acidic environments has been explored, which is significant in industrial applications (Rayyane Mazaya Syifa Insani, D. Wahyuningrum, B. Bundjali, 2015).

Zukünftige Richtungen

The future directions for the research on this compound could involve further exploration of its potential biological activities, given the known activities of triazole derivatives . Additionally, the synthesis process could be optimized, and the compound could be tested in various chemical reactions .

Eigenschaften

IUPAC Name |

ethyl 5-methyl-1-phenyltriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-3-17-12(16)11-9(2)15(14-13-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRRVXYRKNYGCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=N1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Pyridinecarboxylic acid, 2-[(3,5-dimethylphenyl)amino]-](/img/structure/B1299552.png)

![ethyl N-[2-cyano-2-[(4-fluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1299555.png)

![Hydrazinecarboxamide, 2-[(2-hydroxy-1-naphthalenyl)methylene]-](/img/structure/B1299557.png)

![Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B1299582.png)

![2-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B1299591.png)

![2-[(4-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1299592.png)